Phenyldehydroalanine

Vue d'ensemble

Description

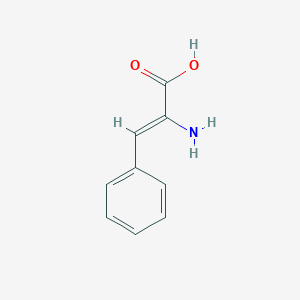

Phenyldehydroalanine is an organic compound belonging to the class of cinnamic acids It is characterized by the presence of a benzene ring and a carboxylic acid group forming 3-phenylprop-2-enoic acid

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Phenyldehydroalanine can be synthesized through several methods. One common approach involves the preparation of phenylselenocysteine, which is then converted to this compound through a chemoselective, mild oxidation process using hydrogen peroxide or sodium periodate . This method allows for the incorporation of this compound into peptides by standard solid-phase peptide synthesis techniques.

Another method involves the use of alpha-bromo-phenylalanine, which undergoes dehydrohalogenation to form this compound. This reaction typically requires a strong base such as sodium hydroxide or potassium tert-butoxide .

Industrial Production Methods

Industrial production of this compound is less common due to its specialized applications. the methods mentioned above can be scaled up for larger production if needed. The choice of method depends on the desired purity and yield of the final product.

Analyse Des Réactions Chimiques

Acylation Reactions

PDA serves as a probe for enzyme acylation mechanisms:

-

Papain-Catalyzed Acylation :

PDA-containing peptides (e.g., Ac-Phe-Phe-PDA-OEt) undergo acylation at papain’s active site, inducing a 49 nm red shift (277 → 326 nm) due to chromophore environmental changes .

Alkylation and Crosslinking

PDA derivatives participate in nucleophilic additions:

-

Lysinoalanine Formation :

Reacting PDA esters (e.g., phenylacetamido acrylic acid methyl ester) with proteins at pH 9–10 converts lysine residues to lysinoalanine .

Michael Addition Reactions

The α,β-unsaturated system undergoes conjugate additions:

-

Thiol Additions :

PDA reacts with cysteine thiols in peptides, forming stable adducts. This reaction is critical for probing redox-sensitive enzymatic sites .

Enzymatic Interactions

PDA’s reactivity is exploited to study enzyme mechanisms:

-

Papain Binding :

Noncovalent PDA-peptide binding to papain alters absorption spectra of auxiliary chromophores (e.g., DAP at 480 nm) . -

Protease Specificity :

PDA-containing inhibitors (e.g., Ala-Ala-Phe-SDA) exhibit K<sub>i</sub> = 2.9 × 10<sup>−5</sup> M, highlighting steric and electronic effects on enzyme affinity .

Table 1: Key Reaction Parameters of Phenyldehydroalanine

Mechanistic Insights

-

Spectroscopic Utility : PDA’s chromophoric shifts (Δλ = 49–59 nm) enable real-time monitoring of acylation and binding events .

-

pH Dependence : Reaction rates correlate with protonation states of catalytic residues (e.g., papain’s Cys-25) .

-

Steric Effects : Bulky PDA side chains hinder enzyme active-site access, altering kinetic parameters .

This compound’s versatility in probing enzymatic mechanisms and protein modifications underscores its value in biochemical research. Future applications may leverage its photophysical properties for advanced imaging or targeted drug design.

Applications De Recherche Scientifique

Chemical Synthesis

Phenyldehydroalanine is utilized as a precursor in the synthesis of peptides and other complex organic molecules. Its unique structure allows for the incorporation into peptide chains, which can lead to novel conformations and biological activities.

Peptide Synthesis

Research indicates that peptides containing (Z)-β-Phenyldehydroalanine exhibit interesting conformational properties. For example, a linear hexapeptide with two ΔZPhe residues was found to adopt a looping backbone structure stabilized by intramolecular hydrogen bonds, showcasing the compound's impact on peptide conformation .

Biological Applications

In biological research, PDA-containing peptides are studied for their potential therapeutic effects. They have been investigated for their biological activities, including enzyme inhibition and modulation of protein interactions.

Enzyme Mechanism Studies

PDA serves as a valuable tool for studying enzyme mechanisms, particularly cysteine proteases like papain. The compound's ability to undergo acylation results in significant changes in UV absorbance spectra, allowing researchers to monitor the kinetics of enzyme activity directly . This property has made it essential in elucidating catalytic mechanisms.

Antiproliferative Activity

Recent studies have explored the antiproliferative effects of PDA-containing peptides against various cancer cell lines. For instance, dipeptides synthesized from S-substituted dehydrocysteine derivatives exhibited promising antiproliferative activity, suggesting potential applications in cancer therapy .

Pharmaceutical Applications

Pharmaceutical research is increasingly focusing on bioactive peptides derived from PDA for their therapeutic potential. These peptides have been identified as having anti-inflammatory, anticancer, and antidiabetic properties.

Bioactive Peptides

Bioactive peptides that include modifications like PDA are being developed for use as pharmaceutical agents. Their ability to modulate biological processes makes them candidates for drug development aimed at treating metabolic disorders and cancers .

Case Studies

The following table summarizes notable case studies involving this compound and its derivatives:

Mécanisme D'action

Phenyldehydroalanine exerts its effects through its electrophilic double bond, which makes it a valuable precursor for peptide conjugates via intermolecular Michael-type addition. This electrophilicity allows it to react with nucleophiles, forming stable conjugates. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used .

Comparaison Avec Des Composés Similaires

Phenyldehydroalanine is unique due to its electrophilic double bond and its ability to form stable conjugates with nucleophiles. Similar compounds include:

Dehydroalanine: Another nonproteinogenic amino acid with similar electrophilic properties.

Phenylalanine: A naturally occurring amino acid that lacks the electrophilic double bond.

Cinnamic acid: Shares the cinnamic acid structure but lacks the amino group.

This compound stands out due to its combination of the cinnamic acid structure and the electrophilic double bond, making it a versatile compound for various chemical and biological applications.

Activité Biologique

Phenyldehydroalanine (PDA) is a modified amino acid that has garnered interest due to its diverse biological activities, particularly in the fields of immunology and cancer research. This article provides a comprehensive overview of the biological activity of PDA, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Structural Characteristics

This compound is a structural analog of phenylalanine, characterized by the presence of a double bond between the alpha and beta carbon atoms. This modification significantly alters its biochemical properties and interactions with biological macromolecules.

PDA exhibits multiple mechanisms of action that contribute to its biological effects:

- NOD2 Agonism : PDA has been identified as a potent agonist for NOD2, a pattern recognition receptor involved in immune response. The effective concentration (EC50) for NOD2 activation is reported to be 46 nM, highlighting its potential as an immunomodulatory agent .

- Cytokine Release : In human peripheral blood mononuclear cells, PDA enhances the release of pro-inflammatory cytokines when combined with lipopolysaccharides (LPS). This suggests a role in amplifying immune responses during infections .

- Anticancer Activity : PDA derivatives have shown promising anticancer properties. In vitro studies indicate that certain PDA-based compounds exhibit cytotoxic effects on various cancer cell lines, with IC50 values ranging from 2.1 to 7.9 μM. These effects are attributed to mechanisms such as apoptosis induction and cell cycle arrest .

Biological Activity Summary

The biological activities associated with PDA can be summarized as follows:

Case Studies

Several studies have explored the biological activity of PDA and its derivatives:

- Immunological Response : In a study examining the effects of PDA on immune cells, it was found that PDA significantly increased the production of TNF-α and IL-6 in response to bacterial components, indicating its role as an immunomodulator .

- Cancer Cell Line Studies : A series of experiments conducted on various cancer cell lines revealed that PDA derivatives not only inhibited cell proliferation but also induced apoptosis through mitochondrial pathways, suggesting potential for therapeutic development in oncology .

- Antimicrobial Research : Research into the antimicrobial properties of PDA indicated effective inhibition against several bacteria, with minimum inhibitory concentrations (MIC) showing promising results against both gram-positive and gram-negative strains .

Propriétés

IUPAC Name |

(Z)-2-amino-3-phenylprop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-6H,10H2,(H,11,12)/b8-6- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWIQQKOKNPPGDO-VURMDHGXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C(/C(=O)O)\N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7060-39-1 | |

| Record name | Phenyldehydroalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007060391 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenyldehydroalanine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04584 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is unique about the conformational behavior of peptides containing Phenyldehydroalanine?

A1: Research indicates that peptides incorporating (Z)-β-Phenyldehydroalanine (ΔZPhe) exhibit intriguing conformational preferences. For instance, a linear hexapeptide containing two ΔZPhe residues was found to adopt a novel looping backbone structure in its solid state. This structure consists of three partially overlapped β-turns stabilized by intramolecular hydrogen bonds. [] Furthermore, studies on tripeptides demonstrate that ΔZPhe, along with similar β-Aryldehydroalanines like (Z)-β-(1-naphthyl)dehydroalanine and (Z)-β-(1-pyrenyl)dehydroalanine, tends to favor a type II β-turn conformation. This conformation is supported by a hydrogen bond between the carbonyl group of the N-terminal protecting group and the amide group of the C-terminal residue. [, ] Interestingly, the aryl group in these structures is not planar relative to the Cα=Cβ–Cγ plane of the ΔZPhe residue, suggesting steric interactions play a role in its conformational preference. []

Q2: How can this compound be utilized as a tool to study enzyme mechanisms?

A2: (Z)-β-Phenyldehydroalanine (PDA) and its analog, (Z)-β-styryldehydroalanine (SDA), serve as valuable spectroscopic probes for investigating enzyme mechanisms, particularly in the case of cysteine proteases like papain. [, ] These probes exhibit significant red shifts in their UV absorbance spectra upon acylation of the enzyme. This property allows researchers to directly monitor the kinetics of acylenzyme formation and breakdown, providing valuable insights into the catalytic mechanism.

Q3: Can you provide an example of how this compound-containing peptides have been used to study specific enzymes?

A3: Researchers have incorporated PDA and SDA into specific substrates and inhibitors of the enzyme papain to study its mechanism of action. [, ] For example, the incorporation of PDA into the peptide Ac-Phe-PDA-OEt allowed for the observation of a 49 nm red shift in its absorbance maximum upon acylation of papain. [] Similarly, SDA-containing peptides like Ala-Ala-Phe-SDA-OMe exhibited a 59 nm red shift upon acylation. [] These spectral changes allowed for the direct observation and quantification of acylenzyme formation, providing key information about the catalytic mechanism of papain.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.